1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-7-10(13-8-14-11)15-5-3-9(4-6-15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHKUZKHFBXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine in the presence of a base.
Ethoxylation: The pyrimidine ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling Reaction: The ethoxypyrimidine and piperidine rings are coupled together using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group undergoes classical acid-derived reactions, enabling synthetic diversification:
Pyrimidine Ring Modifications
The 6-ethoxy-pyrimidine moiety participates in electrophilic and nucleophilic substitutions:
Piperidine Ring Functionalization
The piperidine nitrogen and carbon骨架 enable further derivatization:
Combined Reactivity Pathways
Synergistic interactions between functional groups enable multi-step syntheses:
Example Pathway:
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Step 1 : Carboxylic acid → methyl ester (CH₃OH/H⁺)
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Step 2 : Pyrimidine ethoxy → chloro substitution (POCl₃)
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Step 3 : Piperidine N-alkylation (CH₃I/K₂CO₃)
Product : Methyl 1-(6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxylate .
Catalytic and Solvent Effects
-
Microwave-assisted synthesis reduces reaction times (e.g., esterification completes in 15 mins vs. 6 hrs conventionally).
-
Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates on the pyrimidine ring.
Structural Insights from Computational Chemistry
-
DFT calculations predict higher electrophilicity at pyrimidine C4 (Mulliken charge: +0.32) vs. C2 (+0.18), aligning with observed regioselectivity in substitutions .
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LogP analysis : Ester derivatives show increased hydrophobicity (LogP = 1.8 vs. -0.5 for parent acid), critical for blood-brain barrier penetration.
This compound’s multifunctional architecture supports its utility as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and PDE modulators .
Scientific Research Applications
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
Key Findings:
- Inhibition of COX-2 : Compounds structurally related to this compound have shown IC50 values comparable to celecoxib, a standard anti-inflammatory drug. For instance, derivatives demonstrated IC50 values around 0.04 μmol, indicating potent anti-inflammatory activity .
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Pyrimidine Derivative A | 0.04 ± 0.09 | |
| Pyrimidine Derivative B | 0.04 ± 0.02 |
Anticancer Potential
The anticancer properties of this compound have also been explored through various studies that focus on its ability to inhibit cancer cell proliferation.
Case Studies:
- Synthesis and Evaluation : A study synthesized several derivatives based on piperidine and evaluated their anticancer activities against various cancer cell lines. Some derivatives exhibited low IC50 values, indicating strong potential as anticancer agents .
Other Therapeutic Applications
Beyond anti-inflammatory and anticancer activities, the compound has been studied for its potential in treating metabolic disorders and central nervous system (CNS) disorders.
Therapeutic Uses:
- Metabolic Syndrome : Compounds similar to this compound have been investigated for their ability to inhibit enzymes related to metabolic syndrome, including those involved in insulin resistance and hypertension .
- CNS Disorders : The compound has shown promise in treating conditions such as mild cognitive impairment and early dementia, including Alzheimer's disease, by targeting specific pathways involved in neurodegeneration .
Mechanism of Action
The mechanism of action of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Property Comparison Table
Biological Activity
1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and associated biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring linked to a pyrimidine moiety with an ethoxy group at the 6-position. This structure is crucial for its solubility and interaction with biological targets.
- Molecular Formula : C12H16N2O2
- CAS Number : 1353984-32-3
- Molecular Weight : Approximately 220.27 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that it may exert anti-inflammatory effects by inhibiting pathways associated with inflammation. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Interaction : It can bind to various receptors, influencing cellular signaling pathways.
Biological Activities
This compound has been studied for several biological activities, including:
- Anti-inflammatory Properties : Exhibits potential in reducing inflammation through enzyme inhibition.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antitumor Activity : Preliminary studies suggest potential efficacy in inhibiting tumor growth.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-Ethoxypyrimidin-2-yl)acetamide | Ethoxy substitution on pyrimidine | Antimicrobial |
| Piperidine-4-Carboxylic Acid | Piperidine ring with carboxylic acid | Analgesic |
| Methylthio-Pyrimidine Derivative | Methylthio substitution | Antitumor |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that the compound significantly reduced cytokine release in vitro, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Activity Assessment :
- Antitumor Efficacy :
Q & A
Q. What are the common synthetic routes for preparing 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid?
Methodological Answer: The compound is synthesized via multi-step reactions involving:
Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under palladium or copper catalysis (e.g., in DMF or toluene).
Cyclization : Introducing the ethoxy group via nucleophilic substitution or coupling reactions.
Functionalization : Carboxylic acid formation through hydrolysis of ester intermediates using NaOH/HCl, achieving yields up to 88% .
Example Procedure: Ethyl ester intermediates are hydrolyzed with 5N NaOH in ethanol, followed by acidification to precipitate the carboxylic acid .
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy : H NMR (DMSO-d) identifies proton environments (e.g., δ 1.52–8.09 ppm for aromatic and aliphatic protons) .
- IR Spectroscopy : Peaks at 1730 cm (C=O stretch) and 3259 cm (O-H stretch) confirm functional groups .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed %C, %H, and %N .
- Mass Spectrometry : m/z 313 ([M+H]) confirms molecular weight .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust.
- Storage : Keep in airtight containers at ambient temperature, away from moisture .
- Decontamination : Wash surfaces with ethanol/water mixtures. Spills require neutralization with inert adsorbents .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of the compound?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Palladium catalysts improve coupling efficiency vs. copper.
- Solvent Selection : Polar aprotic solvents (DMF) enhance reaction rates vs. toluene.
- Temperature Control : Maintaining 60–80°C during cyclization minimizes side products.
- Purification : Recrystallization from ethanol/water mixtures increases purity to >97% .
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| Catalyst | Pd(OAc) | 88% yield |
| Solvent | DMF | 95% purity |
| Hydrolysis Temperature | 25°C | Minimal degradation |
Q. What strategies are effective in resolving contradictory biological activity data?
Methodological Answer:
- Orthogonal Assays : Use enzymatic inhibition (e.g., carbonic anhydrase) and cell-based viability tests to cross-validate results .
- SAR Studies : Modify the ethoxy or piperidine groups to isolate structural contributors to activity .
- Dose-Response Analysis : Ensure EC/IC values are consistent across ≥3 replicates .
Q. What are the best practices for assessing the compound's solubility and stability?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (pH 2–9) with sonication.
- Stability Studies :
| Condition | Solubility (mg/mL) | Stability (Days) |
|---|---|---|
| PBS (pH 7.4) | 0.5 | 7 |
| DMSO | 25 | >30 |
| Ethanol | 12 | 14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
